2-Chloro-6-pentylpyridine
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Overview
Description
2-Chloro-6-pentylpyridine is an organic compound with the chemical formula C10H14ClN. It belongs to the class of chloropyridines, which are derivatives of pyridine where one or more hydrogen atoms are replaced by chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-pentylpyridine typically involves the chlorination of 6-pentylpyridine. One common method is the reaction of 6-pentylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-pentylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pentyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-6-pentylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pentyl side chain contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Comparison with Similar Compounds
2-Chloropyridine: A simpler chlorinated pyridine with similar reactivity but lacks the pentyl side chain.
2,6-Dichloropyridine: Contains two chlorine atoms, offering different reactivity and applications.
2-Chloro-5-pentylpyridine: Similar structure but with the pentyl group at a different position, leading to different chemical properties.
Uniqueness: Its structure allows for selective functionalization and diverse chemical transformations, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
120145-23-5 |
---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-chloro-6-pentylpyridine |
InChI |
InChI=1S/C10H14ClN/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
XEDZFDCRWCQHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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